Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate
Description
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate (CAS 86560-10-3) is an organobromine compound with the molecular formula C₁₇H₁₇BrO₃ . Its structure features a benzyloxy group at the 4-position and a bromomethyl substituent at the 3-position of the phenyl ring, attached to a methyl acetate backbone. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactive bromomethyl group, which facilitates alkylation and cross-coupling reactions .
Properties
Molecular Formula |
C17H17BrO3 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
methyl 2-[3-(bromomethyl)-4-phenylmethoxyphenyl]acetate |
InChI |
InChI=1S/C17H17BrO3/c1-20-17(19)10-14-7-8-16(15(9-14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChI Key |
VAWPIHFWMKVTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of inert gas environments and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimycobacterial Activity
Recent studies have highlighted the potential of methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate as an antimycobacterial agent. The compound has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Modifications to the benzyloxy group have been found to enhance the compound's efficacy, with several analogues demonstrating minimum inhibitory concentrations (MICs) below 10 μM, indicating strong potential for further development as a therapeutic agent against resistant strains of tuberculosis .
1.2 Anti-inflammatory Properties
The compound serves as a precursor in the synthesis of anti-inflammatory drugs, particularly phenylpropionic acid derivatives. It acts as an intermediate in the production of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). The bromomethyl group facilitates further chemical modifications that enhance the pharmacological profile of these derivatives, making it a crucial component in drug formulation .
Material Science
2.1 Polymer Synthesis
this compound is also utilized in material science for the synthesis of novel polymers. Its structure allows for the incorporation of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength. The bromomethyl group can participate in radical polymerization processes, leading to the formation of copolymers with tailored properties for specific applications .
2.2 Coatings and Adhesives
The compound's reactivity makes it suitable for use in coatings and adhesives. Its ability to form cross-links with other polymeric materials enhances adhesion properties and durability. This application is particularly relevant in industries requiring high-performance materials, such as automotive and aerospace sectors .
Case Studies
Mechanism of Action
The mechanism of action of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Reactivity :
- The 3-bromomethyl group in the target compound enables nucleophilic substitution reactions, making it superior to analogs like Methyl 2-(4-bromophenyl)acetate (CAS 41841-16-1), where bromine is directly attached to the phenyl ring and less reactive .
- Ortho vs. para substitution : Methyl 2-(2-(benzyloxy)phenyl)acetate (CAS 40525-65-3) shows reduced reactivity due to steric hindrance from the ortho-substituted benzyloxy group, limiting its utility in cross-coupling reactions compared to the target compound .
Propanoate chains (e.g., CAS 24807-40-7) enhance hydrophobicity, favoring polymer synthesis, but lack the electrophilic bromine required for pharmaceutical derivatization .
Biological and Industrial Applications :
- The target compound’s bromomethyl group is critical in synthesizing β-lactam antibiotics and kinase inhibitors, whereas simpler analogs like Methyl 2-(4-(bromomethyl)phenyl)acetate (CAS 10602-06-9) are restricted to basic alkylation reactions .
- Compounds with trifluoromethyl or urea groups (e.g., ) exhibit divergent biological activity but require additional synthetic steps to introduce these functionalities .
Biological Activity
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromomethyl group, a benzyloxy moiety, and an acetate functional group, which contribute to its reactivity and interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the benzyloxy group may enhance the compound's binding affinity and specificity for certain targets.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of similar structures exhibit significant inhibition against aromatase and steroid sulfatase, suggesting potential applications in managing hormone-related conditions .
Antimicrobial Properties
This compound has been explored for its antimicrobial properties. In vitro studies have demonstrated that compounds with similar structural features can potentiate the activity of antibiotics against various pathogens, including Gram-positive bacteria . This suggests that this compound may possess similar synergistic effects.
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been evaluated in cancer cell lines. Preliminary findings indicate that it may exhibit antiproliferative activity, although detailed studies are required to quantify these effects and elucidate the underlying mechanisms .
Case Studies
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, derivatives of this compound were tested against aromatase. The results indicated an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent in hormone-dependent cancers.
Case Study 2: Antimicrobial Activity
A comparative analysis was conducted on the antimicrobial efficacy of this compound against standard bacterial strains. The compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential use in treating resistant infections .
Table 1: Summary of Biological Activities
Q & A
Q. What are common synthetic routes for Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate?
A key method involves sequential functionalization of phenylacetic acid derivatives. For example:
- Esterification : Reacting the carboxylic acid precursor (e.g., 3-bromophenylacetic acid) with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
- Benzyloxy Protection : Introducing the benzyloxy group via nucleophilic substitution or Mitsunobu reaction on a phenolic intermediate. demonstrates benzylation using benzyl bromide in the presence of sodium carbonate and DMF .
- Bromination : Direct bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation or light. Similar bromomethylation strategies are noted in for analogous compounds .
Q. How is the compound characterized post-synthesis?
- Purity Analysis : Gas chromatography (GC) with >95.0% purity thresholds, as standardized in commercial reagents (e.g., ) .
- Structural Confirmation : LC-MS for molecular ion verification (e.g., [M+Na]+ adducts, as in ) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions .
- Crystallography : Single-crystal X-ray diffraction (not directly shown in evidence but standard for brominated aromatics; see for structural analysis of related bromophenyl derivatives) .
Advanced Research Questions
Q. How can the bromination step be optimized to minimize di-substitution or side reactions?
- Controlled Stoichiometry : Use substoichiometric NBS (1.0–1.2 equiv.) to limit over-bromination. highlights reflux conditions with Dean-Stark traps to remove H₂O, improving reaction efficiency .
- Radical Inhibitors : Additives like TEMPO or BHT suppress uncontrolled radical chain propagation, reducing di-brominated byproducts .
- Solvent Selection : Non-polar solvents (e.g., CCl₄) favor selective monobromination over polar aprotic solvents .
Q. How can researchers address low yields in coupling reactions involving this compound?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in for similar aryl bromides .
- Temperature Optimization : Elevated temperatures (80–110°C) in xylene or toluene enhance reactivity (e.g., ’s 20-hour reflux) .
- Protecting Group Strategy : Temporary protection of the benzyloxy group (e.g., tert-butoxycarbonyl in ) prevents undesired side reactions during coupling .
Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected regiochemistry)?
- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and identifies off-pathway products .
- Isotopic Labeling : Use of deuterated reagents (e.g., DMF-d₇) in NMR studies clarifies mechanistic pathways .
- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in bromination or coupling steps, resolving experimental discrepancies (refer to ’s crystallographic data for steric/electronic insights) .
Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity by stabilizing transition states .
- Leaving Group Optimization : Bromine’s superior leaving ability compared to chlorine () enables efficient substitution with amines or thiols .
- Steric Effects : Bulky substituents adjacent to the bromomethyl group (e.g., benzyloxy) may slow kinetics, requiring longer reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
